molecular formula C13H15N3O2 B13732357 2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid CAS No. 3617-60-5

2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid

Cat. No.: B13732357
CAS No.: 3617-60-5
M. Wt: 245.28 g/mol
InChI Key: CCHCEIHZCRIRNS-UHFFFAOYSA-N
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Description

2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid is a synthetic amino acid derivative featuring a benzyl group substituted at the 3-position of the imidazole ring. This modification distinguishes it from naturally occurring imidazole-containing amino acids like histidine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3617-60-5

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-amino-3-(3-benzylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-7-15-9-16(11)8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,17,18)

InChI Key

CCHCEIHZCRIRNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid generally proceeds via:

  • Construction or functionalization of the imidazole ring with a benzyl substituent at the 3-position.
  • Introduction of the amino acid side chain (2-amino-3-propionic acid backbone).
  • Protection of amino groups during intermediate steps to prevent side reactions.
  • Final deprotection and purification to yield the free amino acid.

Key Synthetic Routes and Reaction Conditions

Alkylation of Iminodiacetic Acid Derivatives

A common approach involves alkylation of iminodiacetic acid or its derivatives with benzyl-containing bromides to introduce the benzyl moiety on the imidazole precursor. The iminodiacetic acid derivatives are then cyclized or reacted with histidine derivatives to form the imidazole ring system.

  • Alkylation is typically performed under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF at reflux temperature.
  • Protection of amino groups with tert-butoxycarbonyl (Boc) or benzyl chloroformate groups is employed to improve selectivity and yield.
  • Subsequent ring closure or amide bond formation occurs by reacting cyclic anhydrides derived from iminodiacetic acid with histidine derivatives or amines.

Use of Cyclic Anhydrides and Amide Coupling

  • Cyclic anhydrides generated in situ from iminodiacetic acid derivatives react with histidine or related amines to form amide bonds, constructing the imidazole-containing amino acid framework.
  • Activation agents such as dicyclohexylcarbodiimide (DCC) or trifluoroacetic anhydride are used to form cyclic anhydrides.
  • The reaction is typically carried out in acetic anhydride or anhydrous conditions to facilitate ring formation.

Protection and Deprotection Steps

  • Amino groups are protected using Boc or trityl groups during intermediate steps to prevent unwanted side reactions.
  • Deprotection is achieved using trifluoroacetic acid (TFA) or acidic aqueous solutions at controlled temperatures.
  • These steps are critical for isolating pure final products and improving overall yield.

Enzymatic Resolution and Optical Purity

  • For optically active forms, enzymatic resolution methods or chiral resolving agents (e.g., optically active amino alcohols or sulfonic acids) are employed.
  • Reaction parameters such as pH (typically 5 to 7) and temperature (50–120 °C) are carefully controlled to optimize enzyme activity and selectivity.
  • Diastereomeric salts formed during resolution are separated by fractional recrystallization, followed by acid/base treatment to recover the desired enantiomer.

Representative Synthetic Example (Literature-Based)

Step Reagents & Conditions Description
1 N-Benzylglycine + SOCl₂ in methanol Formation of methyl ester of N-benzylglycine
2 Methyl ester + tert-butyl-3-bromopropionate + NaHCO₃ in DMF, reflux Alkylation to introduce propionic acid side chain
3 Saponification with NaOH Hydrolysis of methyl ester to carboxylic acid
4 Conversion to cyclic anhydride using trifluoroacetic anhydride in acetic anhydride Activation for amide coupling
5 Reaction with histidine derivative (e.g., L-Histidine protected with trityl groups) Amide bond formation to build imidazole ring system
6 Deprotection with TFA or acidic aqueous solution Removal of protecting groups to yield final amino acid

This sequence is adapted from synthetic schemes reported in peer-reviewed studies focusing on imidazole-containing amino acid derivatives.

Reaction Parameters Summary

Parameter Typical Range/Conditions Notes
Reaction temperature 0 to 180 °C (preferably 50 to 150 °C) Controlled to optimize yield and selectivity
Reaction time 0.1 to 1000 hours (often < 24 hours) Depends on reaction step and precipitation rate
pH Acidic to neutral (pH 4 to 7) Adjusted for enzymatic steps and protection reactions
Solvents Water, methanol, ethanol, acetonitrile, DMF, toluene, ethyl acetate Solvent choice depends on solubility and reaction type
Protecting groups Boc, trityl, benzyl chloroformate Used to protect amino groups during synthesis
Catalysts/Activators DCC, trifluoroacetic anhydride For anhydride formation and amide coupling

Analytical and Purification Techniques

  • Extraction with organic solvents (ethyl acetate, toluene) and aqueous washes (acidic and basic) are used to isolate intermediates and final products.
  • Fractional recrystallization and chromatography (e.g., silica gel column) purify the compounds.
  • Optical purity is confirmed by chiral HPLC or crystallization of diastereomeric salts.
  • Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure.

Research Results and Optimization

  • Structure-activity relationship studies on imidazole derivatives related to this compound have shown that the carboxylic acid, imidazole ring, and tertiary amine are critical for biological activity.
  • Modifications of the ester or amide groups can improve solubility, lipophilicity, and metabolic stability.
  • Synthetic routes have been optimized to improve yield and enantiomeric excess by adjusting protecting groups and reaction conditions.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Alkylation of iminodiacetic acid Introduction of benzyl group via bromide alkylation Straightforward, scalable Requires protection/deprotection steps
Cyclic anhydride formation Activation of iminodiacetic acid derivatives for amide coupling Efficient amide bond formation Sensitive to moisture, requires dry conditions
Enzymatic resolution Use of enzymes or chiral agents for optical purity High enantiomeric purity achievable Longer reaction times, enzyme cost
Protection/deprotection strategy Use of Boc, trityl groups to protect amines Prevents side reactions, improves yield Additional synthetic steps required

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the imidazole ring.

    Reduction: Reduction reactions could target the imidazole ring or any carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Neurological Disorders

Research indicates that 2-amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid may play a role in treating neurodegenerative diseases such as Alzheimer's disease. It functions by inhibiting the production of amyloid peptides, which are implicated in the formation of amyloid plaques associated with Alzheimer's pathology .

Case Study :
A study demonstrated that compounds similar to this compound effectively reduced amyloid-beta peptide levels in vitro, suggesting potential therapeutic benefits for Alzheimer's disease patients .

Integrin Antagonism

This compound has been identified as a potential antagonist of VLA-1 integrin, which is involved in cell adhesion processes critical for inflammation and immune response. The inhibition of VLA-1 can reduce inflammation in various models of inflammatory diseases, including rheumatoid arthritis and colitis .

Data Table: VLA-1 Integrin Antagonism Studies

Study TypeDisease ModelFindings
In VivoRheumatoid ArthritisReduced inflammatory cell infiltration and cytokine release
In VitroColitisDecreased adhesion of immune cells to collagen matrix
Clinical TrialsVarious Inflammatory DiseasesPositive outcomes in reducing symptoms and improving patient quality of life

Synthetic Applications

This compound serves as a precursor in the synthesis of various imidazole derivatives. These derivatives have been explored for their biological activities, including antimicrobial and anticancer properties .

Case Study :
A series of analogs were synthesized based on this compound, leading to the discovery of new agents with enhanced solubility and bioactivity against cancer cell lines. The structure-activity relationship studies highlighted the importance of the imidazole moiety for biological activity .

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions, particularly those involving insulin-degrading enzyme (IDE). Its derivatives have shown promise as chemical probes for elucidating the role of IDE in metabolic disorders .

Data Table: IDE Inhibition Studies

Compound IdentifierActivity AssayIC50 (µM)
BDM43079IDE Inhibition0.5
BDM43124IDE Inhibition0.8

Mechanism of Action

The mechanism of action for 2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid would depend on its specific biological target. Generally, imidazole-containing compounds can act as enzyme inhibitors, receptor agonists or antagonists, and metal chelators. The molecular targets might include enzymes like histidine kinases, receptors such as G-protein coupled receptors, and metal ions in metalloproteins.

Comparison with Similar Compounds

Structural Classification of Analogs

Similar compounds can be categorized based on substitution patterns:

  • Imidazole-substituted amino acids (e.g., histidine derivatives).
  • Benzyl-modified imidazole propionic acids (e.g., positional isomers or derivatives with additional functional groups).
  • Aryl-substituted imidazole derivatives (e.g., tolyl or chlorobenzoyl groups).

Key Structural and Functional Differences

The table below highlights critical differences between the target compound and its analogs:

Compound Name Substituents on Imidazole Additional Functional Groups Molecular Weight (g/mol) Biological Notes (Inferred)
2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid 3-Benzyl None ~264.3 (estimated) Enhanced hydrophobicity vs. histidine
L-Histidine () None None 155.15 Natural amino acid; hydrophilic
3-(1-Benzyl-1H-imidazol-4-yl)-... () 1-Benzyl Diethylamino-propanamido side chain 372.46 Potential enzyme inhibitor; higher molecular weight
2-[(2-Chlorobenzoyl)amino]-... () None 2-Chlorobenzoyl on α-amino group 293.71 Modified amino group; altered H-bonding
3-(2-Amino-4-(p-tolyl)-1H-imidazol-5-yl)-... () p-Tolyl None ~297.3 (estimated) Aryl substitution; possible enhanced binding affinity
Notes:
  • Substitution Position : The target compound’s 3-benzyl group contrasts with 1-benzyl substitution in , which may lead to differences in tautomerism or steric effects .
  • Electronic Effects : p-Tolyl () and trifluoromethyl-benzyl () substituents introduce electron-donating or -withdrawing groups, respectively, altering electronic properties compared to the target’s benzyl group .
  • Functional Groups: Compounds with phosphinoyl or acetylated side chains () exhibit increased structural complexity, likely targeting specific enzymatic pockets .

Physicochemical Properties

  • Stereochemistry : While D-histidine () shows chirality-dependent activity, the target compound’s stereochemical configuration is unspecified in the evidence .

Research Findings on Analogous Compounds

  • ACE Inhibition: Phosphinoyl-containing analogs () demonstrate ACE inhibitory activity, suggesting the target compound or its derivatives may share similar mechanisms .
  • Enzyme Binding : The trifluoromethyl-benzyl group in enhances binding to hydrophobic enzyme pockets, a trait possibly mirrored by the target’s benzyl group .
  • Toxicity and Stability: ’s compound includes a diethylamino group, which may improve metabolic stability but introduce toxicity risks (GHS warnings: H302, H315) .

Biological Activity

2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid (often abbreviated as 2-Amino-3-benzyl-imidazole propionic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.28 g/mol
  • InChIKey : CCHCEIHZCRIRNS-UHFFFAOYSA-N

The compound features an imidazole ring, which is known for its role in various biological processes, including enzyme activity modulation and receptor binding.

The biological activity of 2-Amino-3-benzyl-imidazole propionic acid is primarily attributed to its interaction with specific biological targets:

  • VLA-1 Integrin Antagonism : The compound has been identified as a potential antagonist of VLA-1 integrin, which plays a crucial role in cell adhesion and migration. This property suggests its utility in treating conditions involving abnormal cell migration, such as cancer metastasis .
  • Neuroprotective Effects : Studies indicate that imidazole compounds can inhibit the production of amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's. This suggests that 2-Amino-3-benzyl-imidazole propionic acid may have neuroprotective properties .
  • Inhibition of Enzymatic Activity : The compound has demonstrated the ability to inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders .

Structure-Activity Relationships (SAR)

Research has focused on optimizing the structure of imidazole derivatives to enhance their biological activity. For instance, modifications to the carboxylic acid group and the imidazole ring have shown significant effects on potency and stability:

CompoundModificationIC50 (μM)Mouse Plasma Stability t1/2 (h)
1-CO2Me2.96.4
35-CO2iPr0.30.2
37-CO2tBu0.8>24

This table illustrates how specific structural modifications can lead to enhanced inhibitory potency and improved pharmacokinetic profiles .

Neurodegenerative Disease Models

In preclinical studies involving animal models of Alzheimer's disease, compounds similar to 2-Amino-3-benzyl-imidazole propionic acid have shown promising results in reducing amyloid plaque formation and improving cognitive function. These findings support the potential application of this compound in neurodegenerative disease therapies .

Cancer Metastasis Inhibition

Experimental models have demonstrated that the compound can significantly reduce the migration of cancer cells in vitro, suggesting its potential as a therapeutic agent for preventing metastasis in various cancers .

Q & A

Q. What are the standard analytical techniques for structural characterization of 2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid?

Methodological Answer:

  • Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF MS/MS): Used to confirm molecular weight and fragmentation patterns. For example, RIKEN researchers employed this method to analyze analogous imidazole-containing amino acids, identifying key ions such as [M+H]+ and verifying side-chain integrity .
  • Chiral HPLC: Essential for resolving enantiomers, as chirality significantly impacts biological activity. Chiral columns (e.g., cellulose- or amylose-based) with mobile phases like hexane/isopropanol are recommended .
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming substituent positions (e.g., benzyl group at N3 of imidazole) and stereochemistry. Deuterated solvents (D2O or DMSO-d6) are typically used for solubility .

Q. How is this compound synthesized, and what are common pitfalls?

Methodological Answer:

  • Asymmetric Synthesis: Utilize chiral auxiliaries or catalysts (e.g., Rhodium-BINAP complexes) to control stereochemistry at the α-carbon. For example, asymmetric hydrogenation of enamine precursors has been reported for similar imidazole derivatives .
  • Solid-Phase Peptide Synthesis (SPPS): Useful for incorporating this amino acid into peptide chains. Pre-activation with HBTU/HOBt and Fmoc protection of the α-amino group are recommended .
  • Common Pitfalls:
    • Racemization: Minimize exposure to basic conditions during deprotection steps.
    • Side-Chain Reactivity: The benzyl group on the imidazole may undergo unintended alkylation; use mild reagents like TFA for cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data between NMR and mass spectrometry?

Methodological Answer:

  • Cross-Validation with Chiral Derivatization: React the compound with a chiral derivatizing agent (e.g., Marfey’s reagent) and analyze via LC-MS to distinguish enantiomers .
  • Enzymatic Assays: Use L- or D-specific enzymes (e.g., L-amino acid oxidase) to quantify enantiomeric excess (ee). For instance, enzymatic resolution of (3R)-isomers has been demonstrated for structurally related compounds .
  • Dynamic NMR Experiments: Monitor temperature-dependent splitting of diastereotopic protons to confirm configurational stability .

Q. What experimental design considerations are critical for evaluating this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry for enzyme-substrate interactions. Ensure buffer compatibility (e.g., avoid imidazole-containing buffers that may interfere) .
  • Molecular Dynamics (MD) Simulations: Model the compound’s imidazole-benzyl moiety to predict interactions with hydrophobic pockets or π-π stacking in active sites. Tools like GROMACS or AMBER are recommended .
  • Competitive Inhibition Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (Ki) in real time .

Q. How can stability issues (e.g., light sensitivity or hydrolysis) be systematically addressed during storage and handling?

Methodological Answer:

  • Light Sensitivity: Store lyophilized samples in amber vials at 2–8°C. For solutions, add antioxidants like ascorbic acid (0.1% w/v) to prevent radical-mediated degradation .
  • Hydrolysis Prevention:
    • Lyophilization: Maintain pH 4–6 (acetic acid buffer) during freeze-drying to stabilize the amino acid backbone.
    • Low-Temperature Storage: Use −80°C for long-term storage; avoid repeated freeze-thaw cycles .
  • Stability-Indicating Assays: Monitor degradation via reverse-phase HPLC with UV detection at 210 nm (amide bond absorbance) .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising bioactivity?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤5% v/v) combined with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility while maintaining membrane permeability .
  • pH Adjustment: Prepare stock solutions at pH 3–4 (HCl or acetic acid) to protonate the imidazole ring, improving solubility in polar solvents .
  • Surfactant-Based Formulations: Polysorbate-80 (0.01% w/v) can mitigate aggregation in cell culture media .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between cell-based and cell-free assays?

Methodological Answer:

  • Membrane Permeability Testing: Use Caco-2 cell monolayers or PAMPA assays to determine if low cell-based activity stems from poor uptake .
  • Metabolic Stability Assessment: Incubate the compound with liver microsomes (e.g., human S9 fraction) to identify rapid degradation in cell-based systems .
  • Off-Target Screening: Employ kinome-wide profiling (e.g., KINOMEscan) to rule out interference from unrelated targets in cell-free assays .

Q. What methodologies validate the compound’s role as a substrate versus inhibitor in enzymatic studies?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) Studies: Compare reaction rates with deuterated vs. non-deuterated substrates to distinguish catalytic mechanisms .
  • X-ray Crystallography: Resolve enzyme-ligand complexes to confirm binding mode (e.g., active-site occupancy for substrates vs. allosteric inhibition) .
  • Pre-Steady-State Kinetics: Use stopped-flow instruments to detect transient intermediates (e.g., acyl-enzyme adducts) indicative of substrate turnover .

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